

# **Preclinical studies of 9-ING-41 efficacy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG 41     |           |
| Cat. No.:            | B15578536 | Get Quote |

An In-Depth Technical Guide to the Preclinical Efficacy of 9-ING-41

#### Introduction

9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase that is aberrantly overexpressed in a multitude of cancers, where it plays a crucial role in promoting tumor progression, cell survival, and resistance to therapy.[1] [3] Preclinical research has demonstrated that 9-ING-41 possesses broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care cytotoxic agents and immunotherapies, across a wide range of hematologic malignancies and solid tumors.[3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of 9-ING-41, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

#### **Core Mechanism of Action**

The primary mechanism of 9-ING-41 is the potent and selective inhibition of GSK-3β.[1][5] This inhibition disrupts several downstream oncogenic signaling pathways that are critical for tumor cell survival and proliferation, particularly in the context of chemoresistance.

Key pathways affected include:

• NF-κB Pathway Downregulation: GSK-3β is a positive regulator of the pro-survival NF-κB pathway.[1][6] By inhibiting GSK-3β, 9-ING-41 suppresses NF-κB transcriptional activity, leading to the decreased expression of key anti-apoptotic and cell cycle-regulating genes



such as Cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-XL.[1][3][4] This suppression induces apoptosis and cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][7]

- Impairment of DNA Damage Response (DDR): In pancreatic cancer models, 9-ING-41 has been shown to potentiate the effects of chemotherapy by impairing the TopBP1/ATR/Chk1 DNA damage response pathway.[4][8] This prevents gemcitabine-induced cell cycle arrest, leading to increased cell death.[4]
- Immunomodulation: 9-ING-41 exhibits significant immunomodulatory effects. It can
  downregulate the expression of immune checkpoint proteins like PD-1, LAG-3, and TIGIT on
  T-cells.[4][5][9][10] Simultaneously, it can upregulate MHC class I protein expression on
  tumor cells, enhancing their recognition by the immune system.[9][10][11] These actions
  promote the activation and cytotoxic function of CD8+ T-cells and Natural Killer (NK) cells
  against tumors.[4][5][9]





Click to download full resolution via product page

Caption: Core mechanism of 9-ING-41 action on tumor cells.



Click to download full resolution via product page

**Caption:** Immunomodulatory effects of 9-ING-41 on the tumor microenvironment.

## **Quantitative Efficacy Data**

The preclinical efficacy of 9-ING-41 has been quantified across various cancer models, both in vitro and in vivo.

# Table 1: In Vivo Efficacy of 9-ING-41 in Patient-Derived Xenograft (PDX) Models



| Cancer Model       | Treatment Groups<br>& Dosing                                                                                                   | Key Outcomes                                                                                                                                                                                                | Citation(s) |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Glioblastoma (GBM) | GBM6 PDX (CCNU-<br>sensitive)- Vehicle<br>Control- 9-ING-41: 70<br>mg/kg- CCNU: 2<br>mg/kg- 9-ING-41 +<br>CCNU                 | Complete tumor regression in the combination group, with no relapse after treatment cessation.  Significantly prolonged survival in the combination group (p < .05) compared to CCNU alone.                 | [6]         |
| Glioblastoma (GBM) | GBM12 PDX (CCNU-<br>resistant)- Vehicle<br>Control- 9-ING-41: 70<br>mg/kg- CCNU: 2<br>mg/kg- 9-ING-41 +<br>CCNU                | Median Survival:- Vehicle: 30 days- 9- ING-41: 42 days- CCNU: 85 days- Combination: All animals healthy and tumor-free at day 142 (study endpoint). Combination significantly prolonged survival (p < .05). | [6]         |
| Neuroblastoma      | Mouse Xenografts-<br>CPT-11 (clinically<br>relevant doses)- 9-<br>ING-41 (clinically<br>relevant doses)- 9-<br>ING-41 + CPT-11 | The combination of 9-ING-41 and CPT-11 resulted in a greater antitumor effect than was observed with either agent alone.                                                                                    | [12]        |
| Pancreatic Cancer  | PDX Models-<br>Gemcitabine- 9-ING-<br>41- 9-ING-41 +<br>Gemcitabine                                                            | 9-ING-41 enhances<br>the anti-tumor activity<br>of gemcitabine.                                                                                                                                             | [4]         |





**Table 2: In Vitro Efficacy of 9-ING-41** 



| Cancer Type                     | Cell Lines            | Treatment                | Key Outcomes                                                                                                                                            | Citation(s) |
|---------------------------------|-----------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Bladder Cancer                  | T24, HT1376,<br>RT4   | 9-ING-41<br>Monotherapy  | Dose-dependent decrease in cell proliferation with GI50 values of 0.7µM (T24), 4.7µM (HT1376), and 2.2µM (RT4). Induced prominent G2 cell cycle arrest. | [13]        |
| Double-Hit<br>Lymphoma<br>(DHL) | Karpas-422            | 9-ING-41<br>Monotherapy  | Caused significant G2/M phase cell cycle arrest (22.97% vs. 8.27% in control).                                                                          | [7]         |
| Double-Hit<br>Lymphoma<br>(DHL) | SuDHL2                | 9-ING-41<br>Monotherapy  | Caused G2/M phase cell cycle arrest (24.9% vs. 11.71% in control).                                                                                      | [7]         |
| Double-Hit<br>Lymphoma<br>(DHL) | Karpas-422,<br>SuDHL2 | 9-ING-41 +<br>Venetoclax | Marked synergistic cytotoxicity. Enhanced G0/G1 arrest and significantly reduced the number of S- phase cells compared to monotherapy.                  | [7]         |



| Colorectal<br>Cancer (CRC) | Patient-Derived<br>Organoids | 9-ING-41<br>Monotherapy &<br>Combination | Markedly reduced the growth rate of CRC organoids by 44%-62% both alone (p < .05) and in combination with 5-FU/Oxaliplatin. | [14] |
|----------------------------|------------------------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|------|
|----------------------------|------------------------------|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|------|

# **Experimental Protocols & Methodologies**

Detailed methodologies are crucial for interpreting preclinical data. Below are summaries of key experimental protocols used to evaluate 9-ING-41.

## **Glioblastoma Orthotopic PDX Model Study**

This study aimed to determine the antitumor effect of 9-ING-41 in combination with the chemotherapeutic agent CCNU in chemoresistant glioblastoma.[6][15]

- Models: Chemoresistant patient-derived xenograft (PDX) models of GBM, specifically GBM6
  (partially responsive to CCNU) and GBM12 (completely resistant to CCNU), were used.[6]
  [15]
- Cell Transfection: To enable monitoring of intracranial tumor growth, GBM6 and GBM12 cells were transfected with reporter constructs for bioluminescence imaging (BLI).[6][15]
- Animal Procedure: PDX tumors were transplanted intracranially into mice. Tumor growth was staged and monitored using BLI.[6][15]
- Treatment Regimen: Once tumors were established, mice were treated with: (1) Vehicle control (DMSO), (2) 9-ING-41 (70 mg/kg), (3) CCNU (2 mg/kg), or (4) the combination of 9-ING-41 and CCNU. Treatments were administered via intraperitoneal (i.p.) injections twice a week.[6][15]
- Efficacy Assessment: Antitumor activity was assessed by measuring changes in tumor bioluminescence and overall survival. At the end of the study, brains were analyzed



histologically to confirm tumor regression.[6][15]



Click to download full resolution via product page

**Caption:** Experimental workflow for the orthotopic GBM PDX model study.

## **Bladder Cancer In Vitro Proliferation Assays**

This research evaluated the single-agent and combination activity of 9-ING-41 in bladder cancer (BC) cell lines.[13]

- Cell Lines: Three human bladder cancer cell lines were used: T24, HT1376, and RT4.[13]
- Proliferation Assays:
  - MTS Assay: To measure cell viability and proliferation. A dose-dependent decrease in proliferation was observed to calculate the GI50 (concentration for 50% growth inhibition).



13

- BrdU Incorporation Assay: To directly measure DNA synthesis as an indicator of cell proliferation.[13]
- Cell Cycle Analysis: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with 9-ING-41.[13]
- Mechanism Analysis: Western immunoblotting and quantitative RT-PCR were used to measure changes in the expression of cell cycle-related proteins (e.g., Cyclin D) and antiapoptotic proteins (e.g., XIAP, Bcl-2).[13]
- Combination Studies: The growth inhibitory effects of 9-ING-41 were tested in combination with standard chemotherapies (cisplatin, gemcitabine) and other novel agents.[13]

#### Conclusion

The comprehensive body of preclinical evidence demonstrates that 9-ING-41 is a potent and selective inhibitor of GSK-3β with significant antitumor activity across a wide range of malignancies. Its multimodal mechanism of action—including the direct induction of apoptosis and cell cycle arrest, the potentiation of chemotherapy, and the enhancement of antitumor immunity—provides a strong rationale for its continued clinical development.[1][4][6][16] The quantitative data from both in vitro and in vivo models consistently show that 9-ING-41, alone and in combination, can overcome therapeutic resistance and lead to significant, and in some cases curative, tumor regression.[6][12][15] These preclinical studies have been foundational for the ongoing clinical evaluation of 9-ING-41 in patients with advanced cancers.[2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. ascopubs.org [ascopubs.org]



- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential therapeutic GSK-3β inhibitor 9-ING-41 is active in combination with venetoclax in double-hit lymphoma (DHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.eur.nl [pure.eur.nl]
- 12. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical studies of 9-ING-41 efficacy]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578536#preclinical-studies-of-9-ing-41-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com